molecular formula C8H11ClN2O B14840034 2-(3-Aminopropyl)-3-chloropyridin-4-OL

2-(3-Aminopropyl)-3-chloropyridin-4-OL

Cat. No.: B14840034
M. Wt: 186.64 g/mol
InChI Key: LYBGKOIEMDXKKM-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)-3-chloropyridin-4-OL is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group attached to a propyl chain, a chlorine atom at the third position, and a hydroxyl group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropyl)-3-chloropyridin-4-OL can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-chloropyridine with 3-aminopropanol under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-chloropyridine and 3-aminopropanol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol.

    Procedure: The mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropyl)-3-chloropyridin-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Formation of 2-(3-Aminopropyl)-3-chloropyridin-4-one.

    Reduction: Formation of 2-(3-Aminopropyl)-3-chloropyridin-4-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Aminopropyl)-3-chloropyridin-4-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminopropyl)-3-chloropyridin-4-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom and hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane: Used in surface functionalization and material science.

    3-Chloropyridine: A precursor in the synthesis of various pyridine derivatives.

    4-Hydroxypyridine: A key intermediate in organic synthesis.

Uniqueness

2-(3-Aminopropyl)-3-chloropyridin-4-OL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a hydroxyl group on the pyridine ring allows for versatile chemical modifications and interactions, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-(3-aminopropyl)-3-chloro-1H-pyridin-4-one

InChI

InChI=1S/C8H11ClN2O/c9-8-6(2-1-4-10)11-5-3-7(8)12/h3,5H,1-2,4,10H2,(H,11,12)

InChI Key

LYBGKOIEMDXKKM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C(C1=O)Cl)CCCN

Origin of Product

United States

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